molecular formula C10H9F3IN B1398519 5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1187884-11-2

5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1398519
M. Wt: 327.08 g/mol
InChI Key: ZBBFKOOGEYPQNO-UHFFFAOYSA-N
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Description

5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (5-I-7-TFM-THIQ) is a compound belonging to the family of heterocyclic amines. It is an important reagent in the synthesis of various organic compounds and has been widely used in scientific research due to its unique properties. 5-I-7-TFM-THIQ is a colorless, crystalline solid with a molecular weight of 277.2 g/mol and a melting point of 156-158°C.

Scientific Research Applications

Potent and Selective Inhibitors Design

Researchers have explored tetrahydroisoquinoline derivatives for their potential in designing potent and selective inhibitors for various enzymes and receptors. For example, a study demonstrated the application of tetrahydroisoquinolines in optimizing inhibitors for phenylethanolamine N-methyltransferase (PNMT) through selective fluorination, balancing both steric and pK(a) effects to enhance selectivity and potency (Grunewald et al., 2006).

Photoredox Catalytic Organic Reactions

The compound has been utilized in the context of photoredox catalysis. Iodo-Bodipy immobilized on porous silica, a component similar in structure to 5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, served as an efficient recyclable photocatalyst for photoredox catalytic tandem oxidation-[3+2] cycloaddition reactions, leading to the preparation of pyrrolo[2,1-a]isoquinoline (Guo et al., 2013).

C–H Bond Functionalization

Another significant area of research involves the direct functionalization of sp3 C–H bonds in tetrahydroisoquinolines mediated by hypervalent iodine(III) under mild conditions. This method allows for the efficient synthesis of various substituted tetrahydroisoquinolines, demonstrating the versatility of iodine-mediated reactions in organic synthesis (Muramatsu et al., 2014).

Fluorinated Derivatives Synthesis

Furthermore, research into the synthesis of CF3-containing tetrahydroisoquinoline derivatives highlights the importance of these compounds in medicinal chemistry. Fluorination, especially trifluoromethylation, is a key strategy in drug design due to its impact on the pharmacokinetic and pharmacodynamic properties of molecules. Studies have provided efficient methods for synthesizing trifluoromethyl-substituted phosphonate analogues of tetrahydroisoquinoline derivatives (Zotova et al., 2013).

Local Anesthetic Activity and Toxicity Studies

Lastly, an interesting application is in the evaluation of local anesthetic activity and acute toxicity of isoquinoline alkaloid derivatives. A study highlighted the synthesis and testing of 1-aryl-tetrahydroisoquinoline derivatives, assessing their therapeutic potential and safety profile, indicating the potential for developing new local anesthetics (Azamatov et al., 2023).

properties

IUPAC Name

5-iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3IN/c11-10(12,13)7-3-6-5-15-2-1-8(6)9(14)4-7/h3-4,15H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBFKOOGEYPQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718815
Record name 5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

CAS RN

1187884-11-2
Record name 5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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